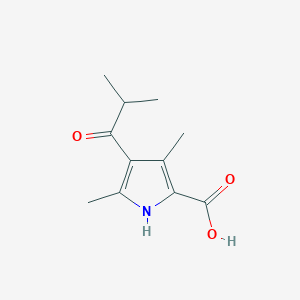

4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Beschreibung

4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a pyrrole-derived carboxylic acid characterized by a 3,5-dimethyl-substituted pyrrole ring with an isobutyryl group at the 4-position and a carboxylic acid moiety at the 2-position.

Eigenschaften

CAS-Nummer |

793727-85-2 |

|---|---|

Molekularformel |

C11H15NO3 |

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

3,5-dimethyl-4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C11H15NO3/c1-5(2)10(13)8-6(3)9(11(14)15)12-7(8)4/h5,12H,1-4H3,(H,14,15) |

InChI-Schlüssel |

IRXBKLCZUFUTBK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(NC(=C1C(=O)C(C)C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4-Isobutyryl-3,5-dimethyl-1H-pyrrol-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Pyrrolderivate zu bilden.

Reduktion: Reduktionsreaktionen können verschiedene hydrierte Formen der Verbindung ergeben.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyrrolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, RNH2) werden unter geeigneten Bedingungen eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses and applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 4-isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid exhibits notable antibacterial and antifungal properties. Studies have shown that similar compounds can inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism of action is believed to involve interaction with bacterial enzymes or cell wall synthesis pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 4-isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid against common bacterial strains. The results were measured using the disc diffusion method:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

This data suggests that the compound has potential as a therapeutic agent in treating infections caused by resistant strains.

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Its structure allows it to modulate inflammatory pathways, potentially offering new treatments for conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

In vitro studies demonstrated that derivatives of 4-isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The results were quantified as follows:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 800 |

| Compound Treatment | 600 | 300 |

These findings indicate a strong potential for developing anti-inflammatory drugs based on this compound.

Plant Growth Regulation

The compound's unique structure may also serve as a plant growth regulator. Preliminary studies suggest that it can enhance root development and overall plant vigor when applied in controlled agricultural settings.

Case Study: Effect on Crop Yield

A field trial assessed the impact of foliar application of 4-isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid on maize plants:

| Treatment | Average Height (cm) | Yield (kg/ha) |

|---|---|---|

| Control | 150 | 2000 |

| Compound Application | 180 | 2500 |

The treated plants exhibited improved growth metrics compared to controls, suggesting potential for agricultural enhancement.

Synthesis of Polymers

The reactivity of 4-isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid allows for its use in synthesizing novel polymers with tailored properties. Its ability to participate in condensation reactions makes it suitable for creating high-performance materials.

Case Study: Polymer Development

Research has focused on using this compound in the synthesis of biodegradable polymers for packaging applications. The resulting materials showed enhanced mechanical properties and degradation rates compared to traditional plastics.

Wirkmechanismus

The mechanism of action of 4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Electronic Effects: Cyano or ester substituents (e.g., 4-cyano or methoxycarbonyl ethyl) alter electron density at C4, affecting hydrogen bonding and enzyme interactions .

Antimicrobial and Antitubercular Activity

- Acetyl Derivatives: Compounds like 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives demonstrated MIC values of 0.8–25 µg/mL against Mycobacterium tuberculosis H37Rv, with strong binding to enoyl-ACP reductase (ENR) and dihydrofolate reductase (DHFR) enzymes via hydrogen bonding and hydrophobic interactions .

- Ester Derivatives : Ethyl esters (e.g., 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester) showed improved cellular uptake due to increased lipophilicity but required hydrolysis to active carboxylic acid forms .

- Isobutyryl Analogues : While direct data are unavailable, the bulkier isobutyryl group may enhance hydrophobic interactions with enzyme pockets (e.g., ENR or SARS-CoV-2 protease), as seen in similar compounds with high docking scores (−7.6 kcal/mol) .

Enzyme Inhibition and Docking Studies

- Acetyl Derivatives : Molecular docking with DHFR (PDB: 1DF7) revealed hydrogen bonds with residues like ASP-27 and TYR-121, critical for inhibition .

- Cyano Derivatives: The electron-withdrawing cyano group may stabilize charge-transfer interactions, as seen in 4-cyano analogues binding to SARS-CoV-2 protease (6LU7) via MET-165 and GLU-166 .

Physicochemical and ADMET Properties

Insights :

- The isobutyryl group may improve metabolic stability compared to acetyl derivatives but could increase plasma protein binding.

- Dual carboxylic acids (e.g., 2,4-dicarboxylic acid) enhance solubility but limit blood-brain barrier penetration .

Biologische Aktivität

4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Biological Activities

Research indicates that 4-isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid exhibits various biological activities, including:

- Antibacterial Activity : Compounds similar to this pyrrole derivative have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The presence of the pyrrole ring is often linked to enhanced interaction with bacterial enzymes or membranes, leading to inhibition of growth .

- Antifungal Activity : Studies have demonstrated antifungal properties attributed to the structural features of pyrrole derivatives, which can disrupt fungal cell membranes or inhibit essential fungal enzymes .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases. Its interaction with specific receptors involved in inflammation could lead to reduced inflammatory responses.

The mechanisms through which 4-isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid exerts its biological effects are still being elucidated. Notably:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and inflammation. This inhibition can prevent the proliferation of pathogens and reduce inflammation in tissues .

- Receptor Modulation : The compound may interact with various biological receptors, potentially influencing signaling pathways related to pain and inflammation. For example, studies on related compounds have indicated their ability to act as selective modulators of TRPV channels, which are implicated in pain perception .

Comparative Analysis of Related Compounds

A comparative analysis highlights the uniqueness and potential of 4-isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid among similar compounds:

| Compound Name | Molecular Formula | Similarities | Unique Features |

|---|---|---|---|

| 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C11H13NO3 | Pyrrole ring with carboxylic acid | Acetyl group instead of isobutyryl |

| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | C11H13NO2 | Contains dimethylpyrrole structure | Ethyl ester instead of carboxylic acid |

| 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C11H12BrN O2 | Similar pyrrole core | Bromine substituent affects reactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives:

- Antimicrobial Studies : A series of pyrrole derivatives were synthesized and evaluated for antimicrobial activity. Results indicated that compounds with similar structures exhibited significant antibacterial and antifungal properties, demonstrating the potential for development into new antimicrobial agents .

- Inflammation Modulation : Research on pyrrole compounds has shown that modifications in their structure can enhance their anti-inflammatory effects. For instance, specific substitutions on the pyrrole ring were found to improve binding affinity to targets involved in inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.